molecular formula C15H26N2O4S B2794805 Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate CAS No. 2034308-33-1

Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate

Cat. No.: B2794805
CAS No.: 2034308-33-1
M. Wt: 330.44
InChI Key: MHMBILGATNCDKK-UHFFFAOYSA-N
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Description

Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is a versatile chemical compound with a unique structure that offers potential for various scientific research applications. This compound is known for its potential use in drug discovery, material synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of reagents such as cyclopentylamine, piperidine derivatives, and sulfur-containing compounds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and consistency. The process often includes steps such as solvent extraction, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .

Scientific Research Applications

Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate include:

  • Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate
  • This compound derivatives with different substituents

Uniqueness

What sets this compound apart is its unique structure, which offers distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopentyl N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4S/c18-15(21-14-3-1-2-4-14)16-12-5-8-17(9-6-12)13-7-10-22(19,20)11-13/h12-14H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMBILGATNCDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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